6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a thiazole ring and an iodine substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of 2-aminopyridine derivatives with thioamides under oxidative conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the heterocyclic core.
Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki-Miyaura coupling reaction with a boronic acid would produce a biaryl compound.
Scientific Research Applications
6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with various biological targets.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The iodine substituent and the heterocyclic core enable the compound to form strong interactions with these targets, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds like imidazo[1,2-a]pyridine-3-carboxamide share a similar core structure but differ in their substituents and biological activities.
Thiazole-Containing Compounds: Thiazole derivatives such as thiazolylbenzimidazoles also exhibit similar biological properties but have different structural features.
Uniqueness
6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of both an iodine atom and a thiazole ring fused with the imidazo[1,2-a]pyridine core. This combination of structural elements contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H7IN4OS |
---|---|
Molecular Weight |
370.17 g/mol |
IUPAC Name |
6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H7IN4OS/c12-7-1-2-9-14-8(6-16(9)5-7)10(17)15-11-13-3-4-18-11/h1-6H,(H,13,15,17) |
InChI Key |
ASEJURBCLRSGTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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